molecular formula C5H10O5 B12395081 Xylose-d1

Xylose-d1

Cat. No.: B12395081
M. Wt: 151.14 g/mol
InChI Key: PYMYPHUHKUWMLA-MQMRMSPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylose-d1 is a deuterated form of xylose, a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. Xylose is the second most abundant sugar in nature, following glucose. It plays a crucial role in the structure of plant cell walls and is a significant component of hemicellulose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Xylose-d1 involves the incorporation of deuterium into the xylose molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: Deuterium can be introduced into xylose through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst.

    Biological Methods: Microorganisms can be engineered to incorporate deuterium into xylose during their metabolic processes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:

Chemical Reactions Analysis

Types of Reactions

Xylose-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Xylose-d1 has a wide range of applications in scientific research, including:

Mechanism of Action

Xylose-d1 exerts its effects through its involvement in metabolic pathways. The primary mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Xylonic Acid: An oxidized form of xylose.

    Xylitol: A reduced form of xylose.

    Xylulose: An isomer of xylose

Uniqueness

Xylose-d1 is unique due to the presence of deuterium, which makes it a valuable tool in tracer studies and metabolic research. The deuterium atom provides a distinct signature that can be easily detected using spectroscopic techniques, allowing for precise tracking of metabolic pathways .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.14 g/mol

IUPAC Name

(2R,3S,4R)-4-deuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4D

InChI Key

PYMYPHUHKUWMLA-MQMRMSPOSA-N

Isomeric SMILES

[2H][C@@](CO)([C@@H]([C@H](C=O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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